molecular formula C9H7Br2N3 B12945697 Benzenamine, 2,6-dibromo-4-(1H-imidazol-1-yl)- CAS No. 647835-36-7

Benzenamine, 2,6-dibromo-4-(1H-imidazol-1-yl)-

Cat. No.: B12945697
CAS No.: 647835-36-7
M. Wt: 316.98 g/mol
InChI Key: AWKKDMAXKLEGPF-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(1H-imidazol-1-yl)aniline is a compound that features both bromine and imidazole functional groups. The presence of these groups imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research. The imidazole ring, in particular, is known for its biological activity and is a common motif in many pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromo-4-(1H-imidazol-1-yl)aniline typically involves the bromination of 4-(1H-imidazol-1-yl)aniline. This can be achieved through the reaction of 4-(1H-imidazol-1-yl)aniline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like recrystallization and chromatography are likely used to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-(1H-imidazol-1-yl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted imidazole derivatives .

Scientific Research Applications

2,6-Dibromo-4-(1H-imidazol-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2,6-dibromo-4-(1H-imidazol-1-yl)aniline is not fully understood. it is believed that the imidazole ring interacts with various biological targets, including enzymes and receptors. The bromine atoms may also play a role in modulating the compound’s activity by affecting its electronic properties .

Comparison with Similar Compounds

  • 2,4-Dibromo-1H-imidazole
  • 2,5-Dibromo-1H-imidazole
  • 4-(1H-benzo[d]imidazol-2-yl)aniline

Comparison: Compared to these similar compounds, 2,6-dibromo-4-(1H-imidazol-1-yl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of bromine atoms at the 2 and 6 positions of the aniline ring distinguishes it from other dibromo-imidazole derivatives .

Properties

CAS No.

647835-36-7

Molecular Formula

C9H7Br2N3

Molecular Weight

316.98 g/mol

IUPAC Name

2,6-dibromo-4-imidazol-1-ylaniline

InChI

InChI=1S/C9H7Br2N3/c10-7-3-6(4-8(11)9(7)12)14-2-1-13-5-14/h1-5H,12H2

InChI Key

AWKKDMAXKLEGPF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2=CC(=C(C(=C2)Br)N)Br

Origin of Product

United States

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